4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has been studied for its interactions with various biological targets, making it a compound of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrimidine derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a pyrimidine precursor under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-[4-(2-Hydroxyphenyl)piperazin-1-yl]-6-methylpyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors and enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation, reduced blood pressure, and potential neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its specific structural features, which confer distinct binding affinities and selectivity towards certain biological targets. Its methoxyphenyl and piperazine moieties contribute to its pharmacokinetic properties, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-11-16(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-15(14)21-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
AZMWXQRCFOTHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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